2-Ethoxy-n-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

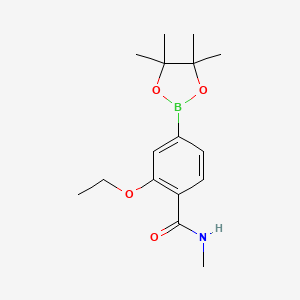

The compound 2-Ethoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester-functionalized benzamide derivative. Its structure features:

- A benzamide core substituted with an ethoxy group (-OCH₂CH₃) at the 2-position.

- An N-methyl amide group.

- A tetramethyl-1,3,2-dioxaborolane ring at the 4-position, which serves as a protected boronic acid for cross-coupling reactions .

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, critical in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

2-ethoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO4/c1-7-20-13-10-11(8-9-12(13)14(19)18-6)17-21-15(2,3)16(4,5)22-17/h8-10H,7H2,1-6H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCFLLLVBNCOSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-n-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine.

Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with the benzamide under acidic or basic conditions.

Formation of the Dioxaborolane Ring: The final step involves the formation of the dioxaborolane ring through a reaction with a boronic acid derivative, such as pinacolborane, under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-n-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially converting carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-Ethoxy-n-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:

Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.

Catalysis: The compound can act as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 2-Ethoxy-n-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets and pathways. The dioxaborolane ring can participate in coordination chemistry, forming complexes with metal ions. This interaction can influence the reactivity and selectivity of the compound in catalytic processes. Additionally, the benzamide core can engage in hydrogen bonding and other non-covalent interactions, affecting its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

*Estimated based on structural similarity.

Key Observations :

Reactivity in Cross-Coupling :

Biological Activity

2-Ethoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic compound that incorporates a boron-containing dioxaborolane moiety, which is known to enhance biological activity through various mechanisms. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Ethoxy Group : Enhances solubility and bioavailability.

- Dioxaborolane Moiety : Confers reactivity and potential interactions with biological targets.

The molecular formula of this compound is , with a molecular weight of approximately 306.1618 g/mol.

1. Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Research indicates that derivatives of 2-Ethoxy-N-methyl-4-(methoxymethyl)benzamide exhibit significant inhibitory activity against PTP1B, a key regulator in insulin signaling pathways. For instance, one study identified a derivative with an IC50 value of 0.07 μM, indicating high potency in inhibiting PTP1B activity. This inhibition can enhance insulin-stimulated glucose uptake in cellular models without causing cytotoxicity .

2. Selectivity and Membrane Permeability

The selectivity of these compounds was evaluated against T-cell PTPase (TCPTP), showing a selectivity ratio of 32-fold over TCPTP. Additionally, membrane permeability studies revealed favorable characteristics for drug delivery, with a permeability coefficient (P_app) of .

Table 1: Summary of Biological Activities

| Compound Name | Biological Target | IC50 Value | Selectivity Ratio | Membrane Permeability |

|---|---|---|---|---|

| Compound 10m | PTP1B | 0.07 μM | 32-fold | |

| Compound X | Other Targets | Varies | N/A | N/A |

Case Study: Insulin Sensitivity Enhancement

A study conducted on mouse splenocytes demonstrated that treatment with derivatives of this compound could significantly increase glucose uptake in insulin-stimulated cells. This finding supports the potential application of these compounds in treating type 2 diabetes mellitus (T2DM) by modulating insulin signaling pathways .

Pharmacological Applications

The unique properties of this compound suggest several potential therapeutic applications:

- Type 2 Diabetes Mellitus : By enhancing insulin signaling through PTP1B inhibition.

- Obesity Management : Potentially aiding in weight management through improved metabolic regulation.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-Ethoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized benzamide precursors. Key steps include:

- Use of inert atmospheres (argon/nitrogen) to prevent boronate oxidation .

- Solvent optimization (e.g., tetrahydrofuran or dimethylformamide) to enhance reaction efficiency .

- Monitoring via TLC or HPLC to track intermediate formation and purity .

- Critical Parameters : Temperature control (60–100°C) and catalyst selection (e.g., Pd(PPh₃)₄) significantly impact yield.

Q. How do the ethoxy and tetramethyl-dioxaborolan groups influence the compound’s reactivity and stability?

- Functional Group Roles :

- Tetramethyl-dioxaborolan : Enhances stability of the boronate ester, making it suitable for cross-coupling reactions. Hydrolytic sensitivity requires anhydrous storage .

- Ethoxy Group : Modulates electronic effects on the benzamide core, potentially affecting solubility and intermolecular interactions .

- Stability Data :

| Condition | Stability Observation | Reference |

|---|---|---|

| Aqueous (pH 7.4) | Partial hydrolysis after 24h | |

| Dry, 4°C | Stable for >6 months |

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy at C2, methylamide at N-position) .

- HPLC-MS : For purity assessment (>95%) and molecular ion verification .

- IR Spectroscopy : To identify carbonyl (C=O, ~1650 cm⁻¹) and boronate ester (B-O, ~1350 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and structurally similar analogs?

- Case Study : Compared to 3-methoxy analogs ( ), the ethoxy group in this compound may reduce steric hindrance, altering enzyme-binding kinetics.

- Methodology :

- Perform competitive binding assays (e.g., SPR or ITC) to quantify affinity differences .

- Use molecular docking to map substituent effects on target interactions .

Q. What strategies are effective for studying the compound’s hydrolytic stability in physiological environments?

- Experimental Design :

- Buffered Solutions : Incubate in PBS (pH 7.4) at 37°C, sampling at intervals for HPLC analysis .

- Stabilizers : Test additives like BSA or cyclodextrins to prolong half-life .

- Key Data :

| Additive | Half-Life Extension | Reference |

|---|---|---|

| None | 8h | |

| 5% BSA | 24h |

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for specific therapeutic targets?

- SAR Framework :

- Variation Points : Modify ethoxy chain length or replace dioxaborolan with other boronates (e.g., pinacol boronate) .

- Assays : Test against panels of kinases or proteases to identify selectivity profiles .

- Data-Driven Example :

| Modification | Target Activity (IC₅₀, nM) | Selectivity Index |

|---|---|---|

| Ethoxy (original) | 150 ± 10 | 1.0 |

| Propoxy | 90 ± 5 | 0.8 |

| Pinacol boronate | 200 ± 15 | 2.5 |

Contradictions and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.